Beta-Amyloid (1-37) is produced through the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This processing results in various peptide fragments, including Beta-Amyloid (1-37), which is one of the shorter forms that can be generated alongside other variants like Beta-Amyloid (1-34), Beta-Amyloid (1-38), and Beta-Amyloid (1-40) .
The synthesis of Beta-Amyloid (1-37) can be achieved through solid-phase peptide synthesis techniques. The process typically involves the following steps:
A significant challenge in synthesizing beta-amyloid peptides, including Beta-Amyloid (1-37), is their tendency to aggregate during synthesis and purification. Techniques such as using hexafluoroisopropanol to disrupt aggregates and improve solubility have been developed . Additionally, modifications like incorporating cationic tags can enhance solubility and reduce aggregation during purification processes .
The molecular structure of Beta-Amyloid (1-37) consists of 37 amino acids with a specific sequence that influences its aggregation properties. The structure exhibits a mix of alpha-helical and beta-sheet conformations depending on environmental conditions, such as pH and ionic strength .
The molecular formula for Beta-Amyloid (1-37) is , with a molecular mass of approximately 4300 Da. Structural studies have shown that the peptide can adopt various conformations, which are critical for its biological function and interaction with other amyloid forms .
Beta-Amyloid (1-37) participates in several chemical reactions that are relevant to its role in Alzheimer's disease:
The aggregation kinetics of Beta-Amyloid (1-37) can be assessed using assays such as thioflavin T fluorescence, which indicates fibril formation. Additionally, circular dichroism spectroscopy can be employed to study conformational changes during aggregation .
The mechanism by which Beta-Amyloid (1-37) exerts its effects involves several pathways:
Research indicates that shorter beta-amyloid peptides like Beta-Amyloid (1-37) may act as modulators of longer peptides' aggregation behavior, potentially influencing their neurotoxic effects .
Beta-Amyloid (1-37) appears as a white to off-white powder when synthesized. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water without treatment to disrupt secondary structures.
The stability of Beta-Amyloid (1-37) under various conditions is crucial for its study:
Relevant data indicate that proper handling and storage conditions are vital for maintaining the integrity of this peptide for experimental use .
Beta-Amyloid (1-37) serves multiple roles in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3